2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid
Description
2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a halogenated thiazole derivative characterized by a 3,5-dichlorophenoxy methyl substituent at the 2-position of the thiazole ring and a carboxylic acid group at the 4-position. The 3,5-dichlorophenoxy group likely enhances lipophilicity and bioactivity, as seen in other halogenated aromatic compounds .
Properties
IUPAC Name |
2-[(3,5-dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3S/c12-6-1-7(13)3-8(2-6)17-4-10-14-9(5-18-10)11(15)16/h1-3,5H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTDVWIQWSVSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCC2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3,5-dichlorophenol with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Impact on Molecular Weight and Lipophilicity: The dichlorophenoxy methyl group in the target compound increases its molecular weight (328.16) compared to simpler analogs like 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid (239.67) .
Biological Activity Trends: Compounds with extended aromatic systems (e.g., benzothiazole-amino substituents in ) show explicit pharmacological activity in patent studies, suggesting that bulkier substituents may target specific enzymes or receptors . The 3-chlorophenyl analog in lacks reported bioactivity but is commercially available as a reagent, indicating utility in synthetic pathways rather than direct therapeutic use .
Research Findings and Functional Implications
- Pharmacological Potential: The dichlorophenoxy methyl group may confer affinity for chlorine-sensitive biological targets, as seen in agrochemicals like propiconazole (), which shares a dichlorophenyl moiety but differs in core structure (triazole vs. thiazole) .
- Synthetic Challenges: The steric bulk of the dichlorophenoxy group could complicate synthesis compared to smaller substituents (e.g., 3-chlorophenyl), necessitating optimized coupling protocols.
Biological Activity
2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound contains a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C11H7Cl2NO3S
- Molar Mass : 304.15 g/mol
- IUPAC Name : this compound
The biological effects of this compound are attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular processes or interfere with signaling pathways critical for cell survival and proliferation. Further research is necessary to elucidate the precise mechanisms at play.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation in vitro.
- Enzyme Inhibition : Possible inhibition of acetylcholinesterase (AChE), which may have implications for neurodegenerative diseases.
Antimicrobial Properties
In a study evaluating the antimicrobial activity of thiazole derivatives, this compound showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Candida albicans | 20 |
Anticancer Activity
The compound was tested against several cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer). The results demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 12.5 |
| MCF-7 | 8.0 |
| H460 | 15.0 |
Enzyme Inhibition Studies
Recent investigations into the enzyme inhibition potential of this compound revealed that it could act as a moderate inhibitor of AChE, which is crucial for developing treatments for Alzheimer's disease.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
Case Studies
- Study on Antimicrobial Efficacy : A comparative study showcased the efficacy of thiazole derivatives against resistant bacterial strains. The results indicated that modifications to the thiazole structure significantly enhanced antimicrobial potency.
- Cancer Cell Line Inhibition : A recent publication reported that derivatives of thiazole exhibited varying degrees of cytotoxicity against different cancer cell lines. This study highlighted the structure–activity relationship (SAR) that could guide future drug design efforts.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid to maximize yield?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of substituted phenols with thiazole precursors. For analogous compounds (e.g., triazole derivatives), refluxing in polar aprotic solvents like DMSO for extended periods (~18 hours) under inert atmospheres improves yield . Post-reaction steps, such as ice-water quenching and recrystallization (water-ethanol mixtures), enhance purity. Yield optimization may require adjusting stoichiometry, solvent choice, or catalyst presence.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodology : Use a combination of:
- Melting Point (m.p.) Analysis : Compare observed m.p. with literature values (e.g., analogous thiazole-4-carboxylic acids show m.p. ranges of 141–207°C) .
- NMR Spectroscopy : Confirm substituent positions via H and C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) .
- HPLC/MS : Validate molecular weight (e.g., CHClNOS derivatives have MW ~293.14 g/mol) and detect impurities .
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) across studies?
- Methodology : Cross-validate data with peer-reviewed sources (e.g., PubChem, ECHA) and ensure experimental conditions (e.g., heating rate, solvent purity) match reference protocols. For example, discrepancies in m.p. may arise from polymorphic forms or residual solvents .
Advanced Research Questions
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
- In Vitro Assays : Use fluorescence-based or colorimetric enzyme inhibition assays (e.g., IC determination) to evaluate binding affinity. Thiazole-carboxylic acids often target metabolic enzymes like kinases or hydrolases .
- Molecular Docking : Model interactions using software like AutoDock Vina, focusing on the carboxylic acid moiety and dichlorophenyl group’s electrostatic contributions .
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
- Methodology : Synthesize analogs with variations in:
- Phenyl Substituents : Replace 3,5-dichloro groups with fluoro or methyl groups to assess steric/electronic effects .
- Thiazole Modifications : Introduce methyl or amino groups at the 5-position to alter solubility or bioactivity .
- In Vivo Testing : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in model organisms .
Q. What are the challenges in quantifying this compound in environmental samples, and how can they be addressed?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from matrices like water or soil .
- Analytical Standards : Employ HPLC-UV or LC-MS/MS with deuterated internal standards to improve detection limits (e.g., LOD < 1 ppb) .
Data Contradictions and Validation
Q. How should researchers address conflicting data on this compound’s stability under varying pH conditions?
- Methodology : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
